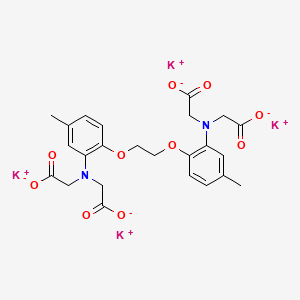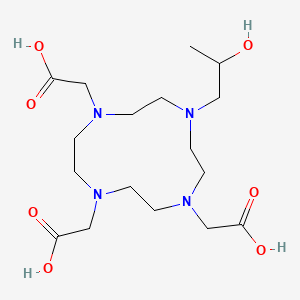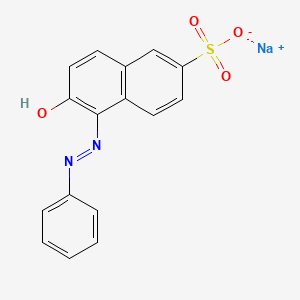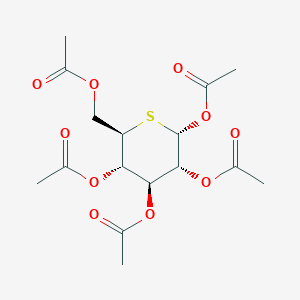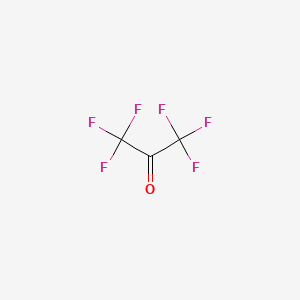
(3R)‐Adonirubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-Adonirubin: , also known as (3R)-3-Hydroxy-beta,beta-carotene-4,4’-dione, is a naturally occurring carotenoid. It is a keto-carotenoid, which means it contains ketone groups in its structure. This compound is known for its vibrant red color and is found in various natural sources, including certain algae and fungi. It is closely related to other carotenoids like astaxanthin and canthaxanthin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-Adonirubin typically involves the hydroxylation of beta-carotene or canthaxanthin. One common method is the use of bacterial enzymes such as beta-carotene hydroxylase (CrtZ) and cytochrome P450 monooxygenase (CYP175A1). These enzymes catalyze the conversion of beta-carotene to (3R)-Adonirubin through a series of hydroxylation and oxidation reactions .
Industrial Production Methods: Industrial production of (3R)-Adonirubin can be achieved through microbial fermentation. For example, genetically engineered strains of Escherichia coli can be used to produce (3R)-Adonirubin by introducing the necessary genes for the biosynthetic pathway. This method allows for large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-Adonirubin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other carotenoids such as astaxanthin.
Reduction: Reduction reactions can convert (3R)-Adonirubin to less oxidized carotenoids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired functional group, such as halogens or alkyl groups.
Major Products Formed:
Astaxanthin: A major product formed through the oxidation of (3R)-Adonirubin.
Canthaxanthin: Another product that can be formed through specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: (3R)-Adonirubin is used as a precursor in the synthesis of other carotenoids. Its unique structure makes it valuable for studying the chemical properties and reactivity of carotenoids.
Biology: In biological research, (3R)-Adonirubin is studied for its antioxidant properties. It helps in understanding the role of carotenoids in protecting cells from oxidative damage.
Medicine: It is being researched for its potential to prevent or treat diseases related to oxidative stress, such as cardiovascular diseases and certain cancers .
Industry: In the food and feed industry, (3R)-Adonirubin is used as a natural colorant. Its vibrant red color makes it an attractive additive for enhancing the appearance of various products .
Mécanisme D'action
The mechanism of action of (3R)-Adonirubin involves its ability to quench singlet oxygen and neutralize free radicals. This antioxidant activity is primarily due to its conjugated double-bond system, which allows it to absorb and dissipate energy from reactive oxygen species. Additionally, (3R)-Adonirubin can interact with cellular membranes, enhancing their stability and protecting them from oxidative damage .
Comparaison Avec Des Composés Similaires
Astaxanthin: (3,3′-Dihydroxy-beta,beta-carotene-4,4′-dione)
Canthaxanthin: (4,4′-Diketo-beta,beta-carotene)
Adonixanthin: (3,3′-Dihydroxy-beta,beta-carotene-4-one)
Uniqueness: (3R)-Adonirubin is unique due to its specific hydroxylation pattern and the presence of a single ketone group. This structure gives it distinct chemical and biological properties compared to other carotenoids. For example, while astaxanthin has two hydroxyl groups and two ketone groups, (3R)-Adonirubin has only one ketone group, which affects its reactivity and antioxidant capacity .
By understanding the unique properties and applications of (3R)-Adonirubin, researchers can explore its potential in various fields, from chemistry and biology to medicine and industry.
Propriétés
Numéro CAS |
76820-79-6 |
|---|---|
Formule moléculaire |
C40 H52 O3 |
Poids moléculaire |
580.84 |
Synonymes |
(3R)-3-Hydroxy-β,β-carotene-4,4/'-dione; (3R)-Phenicoxanthin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


